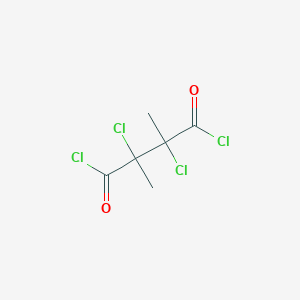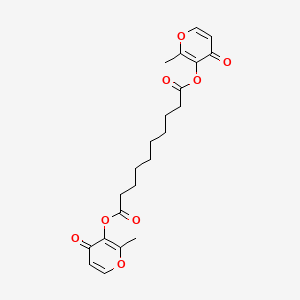
Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate: is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of two pyran rings attached to a decanedioate backbone. Pyran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with decanedioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Comparison: Bis(2-methyl-4-oxo-4H-pyran-3-yl) decanedioate is unique due to its decanedioate backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
62902-16-3 |
|---|---|
Molekularformel |
C22H26O8 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
bis(2-methyl-4-oxopyran-3-yl) decanedioate |
InChI |
InChI=1S/C22H26O8/c1-15-21(17(23)11-13-27-15)29-19(25)9-7-5-3-4-6-8-10-20(26)30-22-16(2)28-14-12-18(22)24/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
SLVDYUZEZNLAGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CO1)OC(=O)CCCCCCCCC(=O)OC2=C(OC=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


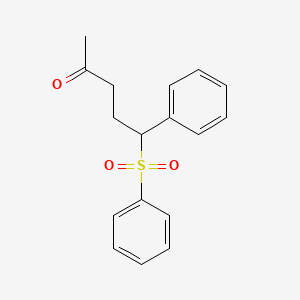
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)
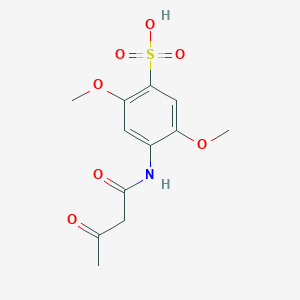
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
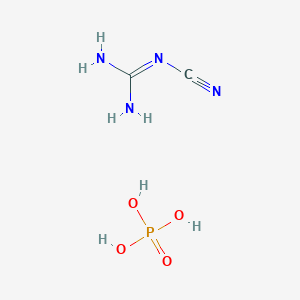
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
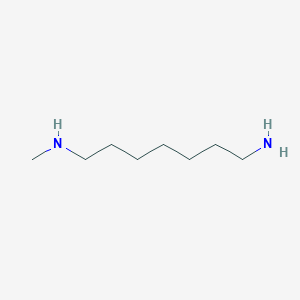
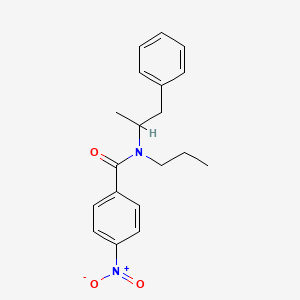
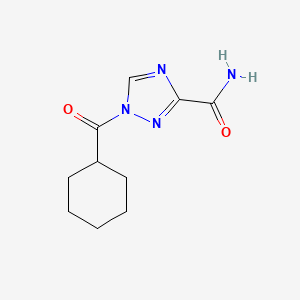
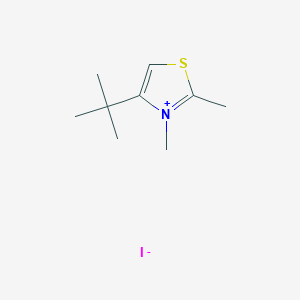
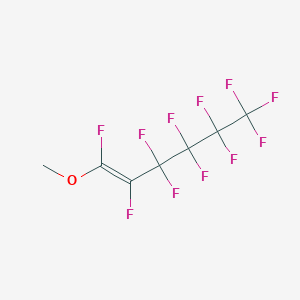
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
